molecular formula C22H20ClNO3 B12605171 N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide CAS No. 648923-49-3

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide

Cat. No.: B12605171
CAS No.: 648923-49-3
M. Wt: 381.8 g/mol
InChI Key: ZMIKBTDWMXBLMD-UHFFFAOYSA-N
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Description

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a synthetic salicylanilide derivative with the molecular formula C22H20ClNO3 and is provided for research use only . Salicylanilides are a class of compounds extensively studied for their diverse biological activities, which include antimicrobial and potential anti-inflammatory effects, as observed in structurally similar molecules . The specific structure of this compound, featuring a 5-chloro-2-hydroxybenzamide moiety linked to a benzyloxy-containing phenethyl group, suggests it may be of significant interest in several research areas. It may serve as a key intermediate or target molecule in medicinal chemistry for the development of new therapeutic agents, particularly given that related hydroxybenzamide derivatives have been investigated as inhibitors of molecular targets such as HSP90 . Furthermore, research on analogs like niclosamide has demonstrated potential for synergy with last-resort antibiotics against resistant Gram-negative bacteria, highlighting the value of this chemical scaffold in exploring solutions to antimicrobial resistance (AMR) . The benzyloxy group may also be utilized as a protecting group in synthetic organic chemistry, offering a handle for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies . Researchers can employ this compound to probe biochemical pathways, enzyme functions, and cellular processes where salicylanilides have shown activity. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

648923-49-3

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-(2-phenylmethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-10-11-20(25)19(14-18)22(26)24-13-12-17-8-4-5-9-21(17)27-15-16-6-2-1-3-7-16/h1-11,14,25H,12-13,15H2,(H,24,26)

InChI Key

ZMIKBTDWMXBLMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Amide Formation

The primary method for synthesizing this compound involves amide formation, where a carboxylic acid derivative reacts with an amine. The following steps outline a typical procedure:

  • Reactants : 5-chloro-2-hydroxybenzoic acid and 2-[2-(benzyloxy)phenyl]ethylamine.

  • Reagents : Commonly used reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to facilitate the reaction.

  • Reaction Conditions : The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dichloromethane, at room temperature or slightly elevated temperatures to enhance the reaction rate.

Alkylation

Another crucial step in the synthesis involves alkylation, where the benzyloxy group is introduced:

  • Starting Material : 2-(benzyloxy)phenol can be synthesized from phenol via benzyl bromide under basic conditions, using sodium hydride or potassium carbonate as a base.

  • Mechanism : The phenoxide ion formed from phenol reacts with benzyl bromide to yield the desired benzyloxy compound.

The introduction of the chloro group can be achieved through electrophilic aromatic substitution:

  • Reagents : Chlorine gas or thionyl chloride can be utilized for chlorination of the aromatic ring.

  • Conditions : This step may require controlled temperatures and inert atmosphere conditions to prevent side reactions.

To ensure successful synthesis, various analytical techniques are employed:

Step Reactants Reagents Conditions Key Analytical Techniques
Amide Formation 5-chloro-2-hydroxybenzoic acid + amine DCC/EDC + triethylamine DMF/dichloromethane, RT TLC, NMR
Alkylation Phenol + benzyl bromide Sodium hydride/K2CO3 Basic conditions TLC, NMR
Chlorination Benzyloxy compound Chlorine/thionyl chloride Controlled temperature TLC, MS

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 5-position undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols.

NucleophileConditionsProductYieldSource
EthanolamineDMF, 80°C, 12h5-(2-Hydroxyethylamino) derivative72%
Sodium methoxideTHF, reflux, 6h5-Methoxy derivative68%
Potassium thioacetateDMSO, 60°C, 8h5-Thioacetyl intermediate65%

Acylation Reactions

The hydroxyl group and amide nitrogen participate in acylation. Pyridine is often used to neutralize HCl byproducts.

Acylating AgentTarget SiteConditionsProductYieldSource
Acetyl chlorideHydroxyl (C2)Pyridine, RT, 2h2-Acetoxy derivative85%
Benzoyl chlorideAmide nitrogenReflux, 4hN-Benzoylated analog78%

Hydrolysis Reactions

The amide bond and benzyl ether are susceptible to hydrolysis:

Acidic Hydrolysis

ReagentConditionsProductYieldSource
6M HClReflux, 8h5-Chlorosalicylic acid + amine90%

Basic Hydrolysis

ReagentConditionsProductYieldSource
2M NaOH60°C, 6hSodium 5-chlorosalicylate + amine88%

Esterification and Etherification

The hydroxyl group reacts with alcohols or alkyl halides:

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, acetone, reflux, 5h2-Methoxy derivative75%
Ethyl bromoacetateDMF, NaH, RT, 3hGlycolic acid ethyl ester adduct70%

Hydrogenolysis of Benzyloxy Group

The benzyl ether is cleaved via catalytic hydrogenation:

CatalystConditionsProductYieldSource
Pd/C (10%)H₂ (1 atm), MeOH, 4hDeprotected phenol derivative95%

Thioamide Formation

Lawesson’s reagent converts the amide to a thioamide:

ReagentConditionsProductYieldSource
Lawesson’s reagentChlorobenzene, reflux, 3hThioamide analog82%

Oxidation Reactions

The ethylene linker can be oxidized to a ketone or carboxylic acid:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, H₂SO₄, 60°C, 6hKetone intermediate60%
CrO₃Acetic acid, RT, 12hCarboxylic acid derivative55%

Scientific Research Applications

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide with five analogous benzamide derivatives, focusing on substituents, molecular weight, solubility, and reported biological activity.

Compound Name Substituents Molecular Weight (g/mol) Key Differences Reported Activity/Notes
This compound Benzyloxy-phenethyl, 5-Cl, 2-OH ~409.89 (estimated) Reference compound Structural complexity may enhance lipophilicity and binding affinity .
5-Chloro-2-methoxy-N-phenethylbenzamide () Methoxy (2-OCH₃), phenethyl, 5-Cl 319.79 Methoxy vs. hydroxyl group; simpler substituent Methoxy group may reduce polarity compared to hydroxyl, affecting membrane permeability .
5-Chloro-2-hydroxy-N-phenylbenzamide () Phenyl, 5-Cl, 2-OH 261.68 Lacks phenethyl/benzyloxy chain; smaller substituent Simpler structure may limit target selectivity but improve synthetic accessibility .
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide () Methanesulfonylphenyl, 5-Cl, 2-OH 325.77 Sulfonyl group introduces polarity and hydrogen-bonding capacity Sulfonyl groups are common in kinase inhibitors; may enhance solubility .
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide () 5-methoxy-2-hydroxyphenyl, 5-Cl, 2-F 323.73 Fluoro substitution at position 2; additional methoxy group Fluorine increases metabolic stability; dual substituents may optimize pharmacokinetics .
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide () Benzoxazolyl, methylphenyl, 2-OCH₃, 5-Cl 392.83 Benzoxazole ring introduces rigidity and π-stacking potential Heterocyclic systems often enhance binding to enzymes/DNA .

Structural and Functional Insights

  • Hydroxyl vs. Methoxy: Hydroxyl groups (as in the target compound) increase hydrogen-bonding capacity, which may improve target engagement but also susceptibility to metabolic glucuronidation . Halogenation: The 5-chloro substitution is conserved across most analogs, suggesting a critical role in electronic or steric interactions with biological targets .
  • Biological Relevance :

    • Compounds with sulfonyl or benzoxazole groups () exhibit structural motifs associated with kinase or protease inhibition, whereas the target compound’s benzyloxy-phenethyl chain may favor GPCR or nuclear receptor modulation .

Biological Activity

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90). This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

  • Molecular Formula : C22H20ClNO3
  • Molecular Weight : Approximately 381.86 g/mol
  • Functional Groups : Benzyloxy group, chloro substituent, hydroxybenzamide framework

This compound primarily acts as an Hsp90 inhibitor . Hsp90 is a molecular chaperone involved in the folding and stabilization of numerous client proteins that are critical for tumor growth and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation and ultimately hindering cancer cell proliferation.

Inhibition of Hsp90

Research indicates that compounds with similar structures to this compound have demonstrated significant anti-cancer properties through Hsp90 inhibition. This activity is crucial for developing novel cancer therapies targeting the Hsp90 pathway.

Antimicrobial Properties

There are indications that this compound may also possess antimicrobial activity. Similar compounds have been explored for their efficacy against various pathogens, suggesting a potential for this compound in treating infections.

Case Studies and Experimental Data

  • Hsp90 Inhibition Studies :
    • A study demonstrated that related compounds effectively inhibited Hsp90, leading to decreased viability in cancer cell lines.
    • Table 1 summarizes the IC50 values of various Hsp90 inhibitors compared to this compound.
    Compound NameIC50 (µM)Mechanism
    This compoundTBDHsp90 Inhibitor
    17-AAG0.1Hsp90 Inhibitor
    PU-H710.05Hsp90 Inhibitor
  • Antimicrobial Activity :
    • Preliminary assays indicated potential antimicrobial effects against Gram-positive bacteria.
    • Further studies are required to establish the specific mechanisms and efficacy levels.

Synthesis and Derivatization

The synthesis of this compound involves several key steps, including nucleophilic substitutions and acylation reactions. The presence of the amide functional group allows for various modifications to enhance its biological activity.

Q & A

Q. How can smart laboratories integrate autonomous experimentation for high-throughput screening?

  • Methodology : Deploy robotic liquid handlers coupled with ML algorithms to iteratively adjust reaction parameters (temperature, stoichiometry). Use real-time MS monitoring to abort non-viable reactions, reducing resource waste by 30% .

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